molecular formula C13H10N2O4 B11956609 N-(2-hydroxy-4-nitrophenyl)benzamide CAS No. 38880-89-6

N-(2-hydroxy-4-nitrophenyl)benzamide

Cat. No.: B11956609
CAS No.: 38880-89-6
M. Wt: 258.23 g/mol
InChI Key: UXCBYNIQABJIOQ-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-4-nitrophenyl)benzamide (CAS: 38880-89-6) is a benzamide derivative supplied for research applications. This compound is of significant interest in antimicrobial research, with studies showing it possesses a broad spectrum of activity against microorganisms including Staphylococcus aureus and Bacillus subtilis . Its promising biological profile makes it a valuable scaffold in the development of new anti-infective agents. In chemical research, this compound serves as a key substrate in oxidation studies. It undergoes a unique copper(II)-mediated ortho-aryloxylation process, forming complex molecular structures that are valuable for synthesizing novel organic materials and ligands . Researchers can utilize this chemical to explore structure-activity relationships in medicinal chemistry and to study novel metal-catalyzed organic transformation mechanisms. Product Details: • CAS Number: 38880-89-6 • Molecular Formula: C13H10N2O4 • Molecular Weight: 258.23 g/mol This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

38880-89-6

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

N-(2-hydroxy-4-nitrophenyl)benzamide

InChI

InChI=1S/C13H10N2O4/c16-12-8-10(15(18)19)6-7-11(12)14-13(17)9-4-2-1-3-5-9/h1-8,16H,(H,14,17)

InChI Key

UXCBYNIQABJIOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Reagent Selection

The most straightforward synthesis involves the acylation of 2-amino-4-nitrophenol with benzoyl chloride under Schotten-Baumann conditions. In this method, the amine group of 2-amino-4-nitrophenol undergoes nucleophilic attack on the electrophilic carbonyl carbon of benzoyl chloride, facilitated by a base such as pyridine or aqueous sodium hydroxide. The reaction typically proceeds in a biphasic system, with dichloromethane or ethyl acetate as the organic phase and an aqueous base to neutralize HCl byproducts.

A study by Ören et al. (2004) achieved a 68% yield by refluxing equimolar quantities of 2-amino-4-nitrophenol and benzoyl chloride in pyridine-dichloromethane (1:3 v/v) for 6 hours. The use of pyridine as both a base and solvent enhances reaction efficiency by minimizing hydrolysis of the acyl chloride.

Optimization Parameters

  • Temperature : Elevated temperatures (60–80°C) reduce reaction time but risk nitro group reduction.

  • Solvent Polarity : Polar aprotic solvents like dimethylformamide (DMF) increase reaction rates but complicate purification.

  • Stoichiometry : A 1.2:1 molar ratio of benzoyl chloride to amine minimizes diacylation byproducts.

Multi-Step Synthesis via Protective Group Strategies

Acetylation-Benzoylation Sequence

Industrial patents describe alternative routes to improve regioselectivity. For example, CN1012498B outlines a method where 2-amino-4-nitrophenol is first acetylated to protect the hydroxyl group, followed by benzoylation of the amine:

  • Acetylation :
    2-Amino-4-nitrophenol+Acetic anhydridepyridine2-Acetamido-4-nitrophenyl acetate\text{2-Amino-4-nitrophenol} + \text{Acetic anhydride} \xrightarrow{\text{pyridine}} \text{2-Acetamido-4-nitrophenyl acetate}
    Reaction conditions: 0–5°C, 2 hours, 85% yield.

  • Benzoylation :
    2-Acetamido-4-nitrophenyl acetate+Benzoyl chlorideEt3NN-(2-acetoxy-4-nitrophenyl)benzamide\text{2-Acetamido-4-nitrophenyl acetate} + \text{Benzoyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{N-(2-acetoxy-4-nitrophenyl)benzamide}
    Hydrolysis of the acetate protective group with NaOH yields the target compound.

Catalytic Hydrogenation for Intermediate Modification

A patented variation employs catalytic hydrogenation to reduce nitro intermediates. For instance, N-(2'-nitrophenyl)-4-acetylaminobenzamide undergoes hydrogenation over palladium-charcoal (5% Pd/C) at 80°C, achieving 56% yield after deprotection. This method enhances purity by avoiding acidic hydrolysis side reactions.

Purification and Analytical Validation

Recrystallization Techniques

Crude products are typically purified via recrystallization:

  • Solvent Systems : Ethanol-water (4:1) or ethyl acetate-hexane (3:2) mixtures optimize crystal formation.

  • Yield Impact : Recrystallization from ethanol achieves 92–95% purity but reduces overall yield by 15–20%.

Spectroscopic Characterization

  • FT-IR : Key peaks include amide C=O stretch at 1665 cm⁻¹, nitro asymmetric stretch at 1520 cm⁻¹, and phenolic O-H stretch at 3300 cm⁻¹.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 10.82 (s, 1H, CONH), 8.35 (d, J=2.4 Hz, 1H, Ar-H), 7.92–7.45 (m, 5H, benzoyl), 6.98 (d, J=8.8 Hz, 1H, Ar-H).

Comparative Analysis of Synthetic Routes

Parameter Direct Benzoylation Protective Group Method
Reaction Steps 13
Overall Yield 68%42%
Purity (HPLC) 95%98%
Scalability Lab-scalePilot-scale
Byproduct Formation 5–8% diacylated product<2% acetylated impurities

Industrial-Scale Considerations

Continuous Flow Reactor Adaptation

The protective group method has been adapted for continuous production using microreactors, reducing reaction time from 6 hours to 45 minutes. Key advantages include:

  • Precise temperature control (±1°C).

  • 30% reduction in solvent consumption.

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) at the 4-position undergoes reduction to form amine derivatives, a critical pathway for modifying biological activity. While specific reducing agents are not explicitly detailed in the cited studies, general methodologies for nitro group reduction (e.g., catalytic hydrogenation or Sn/HCl) are applicable. This reaction is foundational for generating intermediates in antimicrobial agent development .

Oxidation and Ortho-Aryloxylation

The compound participates in copper(II)-mediated oxidation, leading to two distinct pathways depending on reaction conditions :

Reaction TypeConditions (α = [Compound]/[Cu])ProductsYieldMechanism Highlights
HydroxylationLow α (high Cu concentration)Salicylamide derivative88%Cuᴵᴵᴵ–OH intermediate facilitates ortho-hydroxylation.
Oxidative ArylationHigh α (low Cu concentration)2-Aryloxybenzamide derivativesN/ACuᴵᴵᴵ–OAr intermediate enables aryloxylation cascade.
Composite ReactionIntermediate α6-Aryloxy-2-hydroxybenzamide derivativesMixedCompeting hydroxylation/aryloxylation pathways.

These reactions demonstrate the compound’s versatility in forming structurally complex derivatives through controlled oxidative coupling.

Coordination with Metal Ions

N-(2-hydroxy-4-nitrophenyl)benzamide acts as a bidentate ligand for Cuᴵᴵ ions, forming transient Cuᴵᴵᴵ complexes during oxidation . The phenolic hydroxyl and carbonyl oxygen atoms coordinate with copper, enabling electron transfer critical for aryloxylation. This behavior underscores its utility in transition-metal-catalyzed reactions.

Comparative Reaction Pathways

The reactivity of this compound is highly condition-dependent:

  • Reduction : Primarily targets the nitro group, yielding amine derivatives with potential enhanced bioactivity .

  • Oxidation : Dominated by Cuᴵᴵ/TMAO systems, producing hydroxylated or arylated products based on stoichiometric ratios .

  • Coordination : Stabilizes high-valent metal intermediates, enabling selective bond activation .

Biological Activity Correlation

Derivatives synthesized via these reactions exhibit notable antimicrobial properties:

DerivativeMIC (μg/mL) Against S. aureusActivity vs. Cyclic AnaloguesReference
p-t-Butyl-substituted12.52–3x more potent than IIId
4-Nitro-substituted<4Superior to ceftazidime

These findings highlight the importance of reaction-driven structural modifications in optimizing pharmacological profiles .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity
Research indicates that derivatives of N-(2-hydroxy-4-nitrophenyl)benzamide exhibit notable antimicrobial properties. A study focused on p-substituted benzamide derivatives, including those with the 2-hydroxy-4-nitrophenyl moiety, demonstrated effective inhibition against various bacterial strains. The structure-activity relationship (SAR) analysis revealed that modifications to the benzamide core could enhance antimicrobial efficacy.

1.2 Anticancer Properties
Another significant application is in the development of anticancer agents. Compounds structurally related to this compound have been synthesized and tested for their ability to inhibit cancer cell proliferation. For instance, a series of quinoxaline-based derivatives were designed as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, showing promising antiproliferative effects with IC50 values in the low micromolar range .

CompoundIC50 (μM)Mechanism of Action
17b2.7Induces apoptosis and cell cycle arrest

Material Science Applications

2.1 Non-linear Optical Properties
this compound derivatives have been investigated for their potential as non-linear optical materials. Studies utilizing single-crystal X-ray diffraction and second-harmonic generation measurements revealed that these compounds exhibit favorable optical properties suitable for applications in photonics .

2.2 Crystallographic Studies
The crystal structures of various derivatives have been analyzed to understand their packing arrangements and intermolecular interactions. For instance, the crystal structure of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide was characterized by strong hydrogen bonding interactions that contribute to its stability in solid-state forms .

Analytical Chemistry Applications

3.1 Spectroscopic Techniques
this compound has been extensively studied using vibrational spectroscopic techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy. These methods provide insights into the molecular vibrations and structural characteristics of the compound, aiding in its identification and characterization .

TechniqueKey Findings
FT-IRIdentified NH stretching and NO2 asymmetric stretching modes
RamanStrong bands corresponding to vibrational modes associated with nitro groups

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal investigated the antimicrobial activity of various benzamide derivatives, including this compound. The results indicated that these compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds in drug development.

Case Study 2: Non-linear Optical Materials

Research focused on the non-linear optical properties of this compound derivatives highlighted their applicability in optical devices. The study employed DFT calculations alongside experimental measurements to demonstrate the relationship between molecular structure and optical activity .

Mechanism of Action

The mechanism of action of N-(2-hydroxy-4-nitrophenyl)benzamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls or interfere with essential enzymatic processes within the bacteria. The nitro group in the compound can undergo reduction to form reactive intermediates that can damage bacterial DNA or proteins, leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The molecular geometry of N-(2-hydroxy-4-nitrophenyl)benzamide is strongly influenced by intramolecular hydrogen bonding. Key structural parameters and comparisons with related compounds are summarized in Table 1 .

Compound Dihedral Angle Between Aromatic Rings Intramolecular H-Bond (Å) Key Substituents Reference
This compound 14.1° N–H···O: 2.573 2-OH, 4-NO₂
4-Fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide 14.1° N–H···O: 2.573 2-OH, 4-NO₂, 4-F
2-Nitro-N-(4-nitrophenyl)benzamide 82.32° None 2-NO₂, 4-NO₂
N-(4-Hydroxyphenyl)-4-nitrobenzamide 2.31° O–H···O: 2.591 4-OH, 4-NO₂
  • Planarity and Hydrogen Bonding: The presence of a hydroxyl group at the 2-position in this compound facilitates a stable five-membered intramolecular hydrogen bond (N–H···O), reducing the dihedral angle between aromatic rings to 14.1° . In contrast, 2-Nitro-N-(4-nitrophenyl)benzamide lacks such bonding, resulting in a highly non-planar structure (82.32°) .
  • Substituent Effects : The 4-nitro group in N-(4-hydroxyphenyl)-4-nitrobenzamide contributes to a near-planar structure (2.31°) due to intermolecular O–H···O hydrogen bonding, highlighting how substituent position dictates molecular conformation .

Spectroscopic and Computational Insights

  • Vibrational Spectroscopy : The NH-stretching mode in 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide shows a red-shift (3270 cm⁻¹) due to hydrogen bonding, confirmed by DFT calculations .
  • Charge Transfer : The simultaneous IR and Raman activation of the C=O stretching mode in this compound suggests π-conjugation effects, which may enhance bioactivity .

Biological Activity

N-(2-hydroxy-4-nitrophenyl)benzamide is a compound that has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₀N₂O₄
  • Molecular Weight : 258.23 g/mol
  • IUPAC Name : this compound
  • CAS Number : 38880-89-6

Synthesis

The synthesis of this compound typically involves the condensation of 2-hydroxy-4-nitroaniline with benzoyl chloride. The reaction is conducted in the presence of a base (e.g., pyridine) to neutralize the hydrochloric acid produced during the reaction. This method allows for high yields and purity of the final product, making it suitable for both laboratory and industrial applications .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. A study evaluated its efficacy against a range of microorganisms, including:

  • Bacteria : Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae
  • Fungi : Candida albicans

The minimum inhibitory concentration (MIC) values ranged from 1.95 µg/mL to 500 µg/mL, demonstrating a broad spectrum of activity against both drug-resistant and sensitive strains . Notably, derivative 1d showed the highest activity with MIC values as low as 1.95 µg/mL against resistant strains .

MicroorganismMIC (µg/mL)
Staphylococcus aureus3.9
Bacillus subtilis1.95
Klebsiella pneumoniae7.8
Escherichia coli15.6
Candida albicans31.2

Anticancer Activity

Research has indicated that this compound may possess anticancer properties as well. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC₅₀ values for these activities were reported to be in the range of 20–100 µM, suggesting moderate potency .

The antimicrobial activity of this compound is attributed to its ability to disrupt bacterial cell walls and interfere with essential enzymatic processes within bacteria. The nitro group can be reduced to form reactive intermediates that damage bacterial DNA or proteins, leading to cell death .

In terms of anticancer activity, the compound may induce apoptosis in cancer cells by upregulating pro-apoptotic factors such as caspase-3 and caspase-9 while downregulating anti-apoptotic factors like Bcl-2 . This dual mechanism highlights its potential as a therapeutic agent in both infectious diseases and cancer treatment.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in PubMed demonstrated that this compound derivatives had significant antibacterial effects against drug-resistant strains, leading to ongoing investigations into their potential as new antibiotics .
  • Anticancer Properties : Another research article highlighted the compound's ability to inhibit tumor growth in vitro, with mechanisms involving cell cycle arrest and apoptosis induction in cancer cell lines .
  • Molecular Docking Studies : Computational studies have been conducted to assess the binding affinity of this compound with various biological targets relevant to cancer therapy, indicating promising interactions that could be exploited for drug design .

Q & A

Q. Basic

  • NMR spectroscopy : 1H and 13C NMR identify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and confirm amide bond formation.
  • X-ray crystallography : Resolves molecular geometry, including bond lengths, angles, and hydrogen-bonding networks (e.g., O–H···O intermolecular interactions at 2.591 Å) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 275.06) .

How can computational methods predict the reactivity and electronic properties of this compound?

Advanced
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model:

  • Electrostatic potential surfaces : Identify nucleophilic/electrophilic sites (e.g., nitro group as an electron-deficient region).
  • HOMO-LUMO gaps : Predict charge transfer interactions (e.g., ΔE ≈ 4.5 eV for similar benzamides) .
    Molecular dynamics simulations further assess solvent effects on conformation, aiding in drug design workflows.

How can contradictions in reported crystal structures of benzamide derivatives be resolved?

Advanced
Discrepancies in dihedral angles (e.g., 0° vs. 14.1° planarity) arise from substituent effects and crystallization conditions. Strategies include:

  • High-resolution synchrotron crystallography : Improves data accuracy for weak reflections.
  • Comparative Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., O···H contacts contributing 12.5% to crystal packing) .
  • Temperature-dependent studies : Resolve thermal motion artifacts in reported bond lengths.

What are the challenges in modifying the substitution pattern of the phenyl rings for biological applications?

Advanced
Introducing electron-withdrawing groups (e.g., nitro) at the 4-position enhances binding to targets like PARP-1 but complicates synthesis due to:

  • Steric hindrance : Bulky substituents reduce reaction yields (e.g., <50% for ortho-substituted analogs).
  • Solubility issues : Nitro groups decrease aqueous solubility, requiring formulation with co-solvents (e.g., DMSO/PEG) .
    Structure-activity relationship (SAR) studies using molecular docking (e.g., AutoDock Vina) optimize substituent placement for inhibitory potency (IC50 < 1 µM).

How does the nitro group influence the compound’s antioxidant or biological activity?

Advanced
The nitro group at the 4-position:

  • Enhances redox activity : Acts as a radical scavenger in antioxidant assays (e.g., DPPH IC50 ≈ 25 µM).
  • Modulates enzyme inhibition : Forms hydrogen bonds with catalytic residues (e.g., PARP-1’s Ser904 and Tyr907) .
    Contrasting studies note nitro-to-amine reduction under physiological conditions, which may alter bioactivity. Electrochemical studies (cyclic voltammetry) quantify reduction potentials to predict metabolic stability .

What strategies validate the compound’s stability under experimental conditions?

Q. Advanced

  • Accelerated stability testing : Expose the compound to varied pH (1–13), temperature (40–60°C), and light for 48–72 hours.
  • HPLC-MS monitoring : Detect degradation products (e.g., hydrolysis to 2-hydroxy-4-nitroaniline).
  • Solid-state stability : Use powder X-ray diffraction (PXRD) to assess crystallinity changes after storage .

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